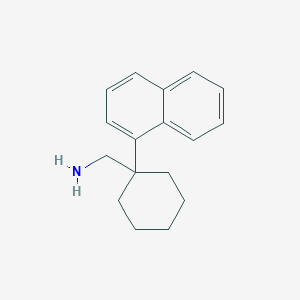![molecular formula C26H28FN3O4 B256297 2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B256297.png)
2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as FLX475 and has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
FLX475 exerts its effects by binding to a specific site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. FLX475 binds to a site on the receptor that is distinct from the site where glutamate binds, leading to a reduction in the activity of the receptor.
Biochemical and Physiological Effects:
FLX475 has been found to have a wide range of biochemical and physiological effects. Some of the effects include:
1. Inhibition of NMDA receptor activity: FLX475 has been shown to reduce the activity of the NMDA receptor by binding to a specific site on the receptor.
2. Reduction in pro-inflammatory cytokine production: FLX475 has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
3. Induction of cell cycle arrest and apoptosis: FLX475 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
FLX475 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: FLX475 is a highly potent compound that can be used at low concentrations in experiments.
2. Specificity: FLX475 binds to a specific site on the NMDA receptor, making it a specific tool for studying the activity of this receptor.
3. Wide range of effects: FLX475 has a wide range of effects, making it a valuable tool for studying various physiological and biochemical processes.
Some of the limitations of FLX475 include:
1. Limited solubility: FLX475 has limited solubility in aqueous solutions, making it difficult to use in some experiments.
2. Potential off-target effects: FLX475 may have off-target effects on other receptors or enzymes, leading to unintended effects in experiments.
3. Lack of in vivo data: While FLX475 has been extensively studied in vitro, there is limited data on its effects in vivo.
未来方向
There are several future directions for research on FLX475. Some of these include:
1. Development of new cancer therapies: FLX475 has shown promise as a potential candidate for the development of new cancer therapies. Future research could focus on optimizing the compound for use in clinical trials.
2. Development of new immunomodulatory therapies: FLX475 has also shown promise as a potential candidate for the development of new immunomodulatory therapies. Future research could focus on optimizing the compound for use in clinical trials.
3. Study of the role of NMDA receptors in neurological disorders: FLX475 has been shown to modulate the activity of NMDA receptors in the brain. Future research could focus on studying the role of these receptors in neurological disorders such as epilepsy and Alzheimer's disease.
4. Optimization of synthesis methods: Future research could focus on optimizing the synthesis methods for FLX475 to improve yields and reduce costs.
In conclusion, FLX475 is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. While the compound has several advantages and limitations for lab experiments, future research could lead to the development of new therapies and a better understanding of its mechanisms of action.
合成方法
FLX475 can be synthesized using a multistep process that involves several chemical reactions. The synthesis begins with the reaction of 4-fluorobenzene with cyclohexylmagnesium bromide to produce 4-fluorophenylcyclohexylmethanol. This intermediate is then reacted with morpholine and para-toluenesulfonic acid to produce the morpholine derivative. The final step involves the reaction of the morpholine derivative with phthalic anhydride to produce FLX475.
科学研究应用
FLX475 has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where FLX475 has been studied include:
1. Cancer Research: FLX475 has been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
2. Immunology: FLX475 has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential candidate for the development of new immunomodulatory therapies.
3. Neurology: FLX475 has been found to modulate the activity of glutamate receptors in the brain. The compound has been shown to reduce the severity of seizures in animal models of epilepsy, making it a potential candidate for the development of new antiepileptic therapies.
属性
产品名称 |
2-(4-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide |
|---|---|
分子式 |
C26H28FN3O4 |
分子量 |
465.5 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C26H28FN3O4/c27-19-5-7-20(8-6-19)30-24(32)21-9-4-18(16-22(21)25(30)33)23(31)28-17-26(10-2-1-3-11-26)29-12-14-34-15-13-29/h4-9,16H,1-3,10-15,17H2,(H,28,31) |
InChI 键 |
KGSNCNRHZBGVGB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F)N5CCOCC5 |
规范 SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![N-[3-cyclopropyl-3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B256223.png)
![N-(2-ethoxyphenyl)-2-[(5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B256224.png)
![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)


![N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B256244.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide](/img/structure/B256246.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)

![3-chloro-4-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B256250.png)